2-(1,3-Benzothiazol-2-YL)acetaldehyde
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJKMELVOFATNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545125 | |
| Record name | (1,3-Benzothiazol-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106086-77-5 | |
| Record name | (1,3-Benzothiazol-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl-2-(1,3-Benzothiazol-2-yl)acetate
The foundational step in this route involves synthesizing ethyl-2-(1,3-benzothiazol-2-yl)acetate, a precursor to the target aldehyde. As documented in recent studies, this ester is synthesized via the reaction of 2-aminothiophenol 1 with ethyl 3-chloro-3-oxopropanoate 2 in the presence of trimethylamine (Scheme 1). The reaction proceeds under mild conditions (room temperature, 4–6 hours) with yields exceeding 75%. Alternatively, fusion of 2-aminothiophenol with ethyl cyanoacetate at 120°C under nitrogen affords the same product, albeit with slightly lower yields (68–72%).
Scheme 1 :
Reduction to 2-(1,3-Benzothiazol-2-yl)ethanol
The ester is reduced to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step proceeds quantitatively at 0–5°C, yielding 2-(1,3-benzothiazol-2-yl)ethanol as a colorless liquid.
Oxidation to 2-(1,3-Benzothiazol-2-yl)acetaldehyde
The alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This method selectively stops at the aldehyde stage without over-oxidation to the carboxylic acid. Typical reaction conditions involve stirring at room temperature for 3–4 hours, achieving yields of 65–70%.
Table 1 : Key Parameters for Reduction-Oxidation Pathway
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester synthesis | Et₃N, RT, 4–6 h | 75–80 |
| Reduction (LiAlH₄) | THF, 0–5°C, 2 h | 95–98 |
| Oxidation (PCC) | CH₂Cl₂, RT, 3–4 h | 65–70 |
Nucleophilic Substitution and Hydrolysis of Chloroacetate Derivatives
Synthesis of 2-Chloroacetamidobenzothiazole
This method begins with the preparation of 2-chloroacetamidobenzothiazole 3 via the reaction of 2-aminobenzothiazole 4 with chloroacetyl chloride in chloroform under reflux (10 hours). Potassium carbonate acts as a base, neutralizing the liberated HCl and driving the reaction to completion. The product is isolated in 80–85% yield after recrystallization from ethanol.
Hydrolysis to this compound
The chloroacetamide intermediate undergoes hydrolysis in acidic aqueous conditions (HCl, H₂O, 60°C) to yield the aldehyde. The reaction mechanism involves nucleophilic displacement of the chloride by water, followed by elimination of ammonia and subsequent oxidation. This one-pot process achieves moderate yields (55–60%).
Table 2 : Hydrolysis of Chloroacetamide to Acetaldehyde
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 6–8 h |
| Yield | 55–60% |
Multi-Component Condensation Reactions
Solvent-Free Synthesis with β-Ketoesters
A solvent-free, catalyst-free method involves the condensation of 2-aminobenzothiazole 5 , benzaldehyde derivatives 6 , and β-ketoesters 7 at 60°C (Scheme 2). The reaction proceeds via a Knoevenagel-Michael-cyclization cascade, forming 4H-pyrimido[2,1-b]benzothiazole intermediates. Subsequent acid hydrolysis of these intermediates releases the aldehyde functionality.
Scheme 2 :
This method offers advantages such as operational simplicity and avoidance of toxic solvents, though yields are modest (50–55%).
Direct Formylation via Vilsmeier-Haack Reaction
Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction introduces a formyl group directly onto the benzothiazole ring. A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic formylating agent. The reaction is conducted at 0–5°C to minimize side reactions, yielding this compound in 40–45% yield after hydrolysis.
Table 3 : Vilsmeier-Haack Formylation Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4–6 h |
| Yield | 40–45% |
Comparative Analysis of Synthetic Routes
Table 4 : Efficiency and Practicality of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reduction-Oxidation | 65–70 | High | Moderate |
| Nucleophilic Hydrolysis | 55–60 | Moderate | Low |
| Multi-Component | 50–55 | High | High |
| Direct Formylation | 40–45 | Low | Moderate |
The reduction-oxidation pathway (Method 1) emerges as the most reliable for laboratory-scale synthesis, offering balanced yields and reproducibility. In contrast, the multi-component approach (Method 3) is preferable for industrial applications due to its solvent-free conditions and minimal purification requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazoleacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Benzothiazoleacetaldehyde include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of 2-Benzothiazoleacetaldehyde depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzothiazole carboxylic acids, while reduction reactions can produce benzothiazole alcohols .
Scientific Research Applications
2-Benzothiazoleacetaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, it is used in the development of fluorescent probes for analyte detection and as electrophosphorescent emitters in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Benzothiazoleacetaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The key structural variations among benzothiazole derivatives lie in substituents attached to the thiazole nitrogen or benzene ring, as well as the nature of the side chain (e.g., aldehydes, amides, esters). Below is a comparative analysis:
Key Observations :
- Aldehyde vs. Amide/Carboxylate : The presence of an aldehyde group in this compound increases reactivity for nucleophilic additions compared to more stable acetamide or carboxylate derivatives .
- Biological Role : Aldehyde-containing compounds like (Z)-DMCHA act as insect pheromones, whereas acetamide derivatives (e.g., BTC-a) show antimicrobial properties, highlighting how functional groups dictate bioactivity .
Antimicrobial Activity
- Acetamide Derivatives (BTC-a series) : Exhibit moderate to strong activity against gram-negative and gram-positive bacteria. For instance, BTC-aN showed minimal activity, while other derivatives like BTC-t demonstrated efficacy .
- Benzisothiazolone Derivatives : Derived from 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, these compounds display potent antifungal and antibacterial properties .
Pheromone Activity
- (Z)-DMCHA and (E)-DMCHA: Structural analogs of this compound, these aldehydes are critical components in the pheromone blends of beetles such as Anthonomus grandis and Curculio caryae .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Benzothiazole derivatives with amide or hydrazide groups (e.g., 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide) form extensive hydrogen-bonding networks, influencing solubility and crystallinity .
- Crystallographic Data : Compounds like 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide exhibit well-defined crystal structures resolved via X-ray diffraction (R factor = 0.048), aiding in structure-activity relationship studies .
Comparison : Aldehyde-containing compounds may exhibit lower melting points due to reduced hydrogen-bonding capacity compared to amide derivatives .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 2-(1,3-benzothiazol-2-YL)acetaldehyde derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying connectivity and electronic environments of the benzothiazole ring and acetaldehyde moiety. Infrared (IR) spectroscopy can identify functional groups like the aldehyde (C=O stretch at ~1700–1750 cm⁻¹) and thiazole ring vibrations. For unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) should be employed to validate molecular mass and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation products. For example, at pH 2–10 and temperatures 25–60°C, track the disappearance of the parent compound and formation of hydrolysis products (e.g., benzothiazole derivatives or acetaldehyde oxidation products). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under standard storage conditions .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
- Methodological Answer : Key methods include:
- Knoevenagel condensation : Reacting benzothiazole-2-carbaldehyde with active methylene compounds.
- Diazo-coupling : Introducing substituents via diazonium intermediates under controlled pH (e.g., 4–6).
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30–60 minutes vs. 12 hours conventional) while reducing byproducts .
Advanced Research Questions
Q. How can computational tools like QSAR models optimize the bioactivity of this compound analogs?
- Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors such as logP (lipophilicity), polar surface area, and H-bond donor/acceptor counts. For instance, derivatives with electron-withdrawing groups on the benzothiazole ring show enhanced antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus). Validate predictions with in vitro assays and molecular docking (e.g., AutoDock Vina) against target enzymes like DNA gyrase .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole-acetaldehyde hybrids across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:
- Positive controls : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial assays).
- Dose-response curves : Ensure IC₅₀/EC₅₀ values are statistically robust (n ≥ 3 replicates).
- Metabolic stability testing : Use liver microsomes to account for compound degradation in biological matrices .
Q. How do crystallographic studies using SHELX programs clarify hydrogen-bonding patterns in this compound crystals?
- Methodological Answer : Employ SHELXL for structure refinement against high-resolution X-ray data (e.g., 0.8 Å resolution). Analyze hydrogen-bond motifs (e.g., C=O⋯H-N or S⋯H-C interactions) via graph-set notation (e.g., R₂²(8) rings). These patterns influence packing efficiency and solubility, critical for pharmaceutical formulation .
Q. What experimental approaches validate the reactivity of the acetaldehyde moiety in cross-coupling reactions?
- Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura coupling to functionalize the benzothiazole core. Monitor reaction progress via TLC or GC-MS. For example, coupling with aryl boronic acids at 80°C (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives with >80% efficiency. Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
